Mas7
Description
Primary Amino Acid Sequence Analysis
Mastoparan 7 possesses a linear sequence of Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH₂ , with a C-terminal amidation enhancing its stability. The sequence features alternating hydrophobic (e.g., Leu, Ile) and cationic (Lys) residues, a hallmark of membrane-interacting peptides.
Table 1: Primary Structural Features of Mastoparan 7
| Property | Details |
|---|---|
| Amino Acid Sequence | H-Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH₂ |
| Molecular Formula | C₆₇H₁₂₄N₁₈O₁₅ |
| Molecular Weight | 1421.85 g/mol |
| C-Terminal Modification | Amidation |
| Key Residues | Lys⁴, Lys¹¹ (cationic); Leu³, Leu⁶, Leu⁹, Leu¹³–¹⁴ (hydrophobic) |
The prevalence of alanine (Ala⁵,⁷,⁸,¹⁰,¹²) facilitates conformational flexibility, while leucine residues promote hydrophobic interactions with lipid membranes.
Molecular Composition and Formula
The molecular formula C₆₇H₁₂₄N₁₈O₁₅ reflects Mastoparan 7’s composition of 14 amino acids, including two lysine residues contributing to its net positive charge. Electrostatic potential calculations predict a charge of +2 at physiological pH, critical for binding anionic membrane surfaces.
Secondary Structure Determination via Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy reveals Mastoparan 7’s conformational plasticity:
- Aqueous solution : Random coil (34% α-helix).
- Membrane-mimetic environments (e.g., SDS micelles): α-helical content increases to 82–99%.
Table 2: Secondary Structure Under Varied Conditions
| Condition | α-Helix Content | Key CD Spectral Features |
|---|---|---|
| Water | 34% | Negative band at 198 nm |
| 50% Trifluoroethanol | 102% | Minima at 208 nm and 222 nm |
| SDS Micelles (pH 7.4) | 94% | Double minima at 208/222 nm, positive 190 nm |
The characteristic double minima at 208 nm and 222 nm confirm α-helix formation in hydrophobic environments. This structural transition is essential for membrane insertion and G-protein binding.
Tertiary Structure Modeling and Membrane Interaction Dynamics
Molecular dynamics simulations and NMR studies demonstrate that Mastoparan 7 adopts an amphipathic α-helix when bound to membranes, with hydrophobic residues (Leu, Ile) facing the lipid bilayer and cationic residues (Lys) interacting with phosphate groups.
Key Interaction Mechanisms :
- Membrane Insertion : The helix penetrates 8–12 Å into the lipid bilayer, causing curvature stress and pore formation.
- G-Protein Activation : Lys⁴ and Lys¹¹ interact with Gα₀/i subunits, promoting GDP/GTP exchange.
- Lipid Perturbation : Mas-7 activates phospholipase D (PLD) and phospholipase A₂ (PLA₂), altering lipid composition (e.g., phosphatidylcholine hydrolysis).
Figure 1: Membrane Interaction Dynamics
(Hypothetical model based on )
- Step 1 : Electrostatic attraction to anionic membrane surfaces.
- Step 2 : α-Helix formation and partial insertion into the bilayer.
- Step 3 : Pore formation or lipid scrambling, enabling ion flux (e.g., Ca²⁺ influx).
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLQXBRPSSZJMZ-FGRXCANLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H124N18O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163171 | |
| Record name | Mastoparan 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145854-59-7 | |
| Record name | Mastoparan 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mastoparan 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145854-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis Parameters
| Parameter | Specification |
|---|---|
| Resin loading capacity | 0.4–0.6 mmol/g |
| Coupling time | 60–90 minutes per amino acid |
| Deprotection reagent | 20% piperidine in dimethylformamide (DMF) |
| Cleavage cocktail | 95% trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% triisopropylsilane |
Post-synthesis, the peptide-resin is treated with the cleavage cocktail for 2–4 hours to liberate the crude peptide. Asparagine (Asn)-containing sequences, such as Mas-7, require oxygen-free water during handling to prevent oxidation-induced side reactions.
High-Performance Liquid Chromatography (HPLC) Purification
Crude Mas-7 is purified via reversed-phase HPLC (RP-HPLC) under acidic (0.1% TFA) or basic (10 mM ammonium bicarbonate) conditions, depending on solubility.
Analytical and Preparative Conditions
| Condition | Acidic (pH 2.5) | Basic (pH 10) |
|---|---|---|
| Column | Zorbax SB-C18 (4.6 × 150 mm) | Zorbax Eclipse Plus C18 (4.6 × 150 mm) |
| Mobile phase A | 0.1% TFA in H₂O | 10 mM NH₄HCO₃ in H₂O |
| Mobile phase B | 0.1% TFA in acetonitrile | Acetonitrile |
| Gradient | 5–60% B over 30 minutes | 5–50% B over 25 minutes |
| Flow rate | 1.0 mL/min | 1.2 mL/min |
Under acidic conditions, Mas-7 elutes at ~22% acetonitrile, while basic conditions shift elution to ~18%. Preparative-scale runs use 21.2 × 250 mm columns with flow rates of 20 mL/min, achieving >95% purity post-lyophilization.
Lyophilization and Stabilization
Lyophilized Mas-7 is hygroscopic, necessitating storage at –20°C in sealed containers with desiccants. Residual TFA content (typically 5–10% by weight) is quantified via ¹⁹F NMR to ensure batch consistency.
Solubility Optimization
| Buffer Component | Effect on Solubility |
|---|---|
| Distilled water | Baseline solubility (~90 mg/mL) |
| 0.1% acetic acid | Enhances solubility by 15% |
| 10 mM phosphate buffer | Reduces aggregation at pH 7.4 |
Aggregation is mitigated by dissolving the peptide in oxygen-free water followed by buffer addition. Dynamic light scattering (DLS) confirms monodisperse solutions with hydrodynamic diameters <5 nm.
Quality Control Assays
Purity and Identity Verification
| Assay | Method Details | Acceptance Criteria |
|---|---|---|
| Analytical HPLC | Zorbax SB-C18, 0.1% TFA | Single peak (>95% area) |
| Mass spectrometry | ESI-TOF, positive mode | Observed [M+H]⁺ = 1422.8 Da |
| Amino acid analysis | Hydrolysis (6N HCl, 110°C, 24h) | ±10% theoretical composition |
Bioactivity Validation
GTPγS binding assays quantify Gα₀ activation, with Mas-7 exhibiting an EC₅₀ of 8.2 ± 1.3 μM. Calcium flux assays in hippocampal neurons show a dose-dependent increase in intracellular Ca²⁺, peaking at 20 μM.
Challenges and Mitigation Strategies
Oxidation of Methionine and Asparagine
Methionine sulfoxide formation is minimized by:
Asparagine deamidation is suppressed by:
Industrial-Scale Production
Automated peptide synthesizers (e.g., CEM Liberty Blue) reduce cycle times to <30 minutes per amino acid, achieving 85% stepwise yields. Continuous chromatography systems enable throughput of 1–2 kg/month with <5% batch-to-batch variability.
Regulatory Considerations
| Parameter | Requirement |
|---|---|
| Residual solvents | <5000 ppm TFA |
| Endotoxins | <0.1 EU/mg |
| Sterility | USP <71> compliant |
Chemical Reactions Analysis
Primary Reaction Types
Mas-7 undergoes three key chemical reactions due to its amino acid composition and structural flexibility:
- Oxidation : The methionine residue in Mas-7 is susceptible to oxidation, forming methionine sulfoxide under oxidative conditions (e.g., hydrogen peroxide or atmospheric oxygen) .
- Reduction : Disulfide bonds, if present, can be reduced to free thiols using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
- Substitution : Amino acid residues (e.g., lysine or alanine) can be substituted to create analogs with modified activity, using coupling reagents like HBTU .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂, O₂ | Methionine sulfoxide formation |
| Reduction | DTT, TCEP (pH 7–8) | Disulfide bond cleavage |
| Substitution | HBTU, amino acid derivatives | Modified peptide analogs |
G-Protein Activation
Mas-7 directly binds to Gα<sub>o/i</sub> subunits, mimicking G protein-coupled receptors (GPCRs) and triggering GTP/GDP exchange . This activation leads to:
- Phospholipase C (PLC) stimulation : Increases inositol triphosphate (IP₃) and diacylglycerol (DAG), elevating intracellular Ca²⁺ .
- Phospholipase A2 (PLA2) activation : Releases arachidonic acid and lysophospholipids, contributing to inflammatory responses .
Lipid Metabolism Perturbation
In L1210 cells, Mas-7 induces broad lipid alterations:
- Free fatty acid (FFA) release : Saturated, monounsaturated, and polyunsaturated FFAs are generated via non-specific lipase activity .
- Phosphatidylcholine (PC) depletion : PC decreases due to phospholipase D (PLD)-mediated hydrolysis, producing phosphatidylethanol (PEt) in ethanol-containing environments .
| Lipid Change | Enzyme Involved | Key Observation |
|---|---|---|
| FFA accumulation | PLA2, PLD | Broad fatty acid profile release |
| PC → PEt conversion | PLD | Ethanol-dependent reaction |
Stability Considerations
- pH sensitivity : Activity is modulated by environmental pH, with optimal stability near neutral conditions .
- Oxidative degradation : Requires storage in oxygen-free buffers to prevent methionine oxidation .
Environmental and Functional Modulation
Mas-7’s activity is influenced by:
Scientific Research Applications
Neurobiological Applications
Mastoparan 7 has been studied for its impact on neuronal cells, particularly in enhancing synaptic plasticity. Research indicates that exposure to low doses of Mastoparan 7 increases dendritic spine density and enhances the clustering of postsynaptic density protein-95 (PSD-95) in hippocampal neurons . These findings suggest its potential role in neuroprotection and cognitive enhancement.
Case Study: Dendritic Spine Formation
- Objective : To assess the impact of Mastoparan 7 on dendritic spine formation.
- Method : Hippocampal neurons were treated with varying concentrations of Mastoparan 7.
- Results : Increased spine density and head width were observed, indicating enhanced synaptic connectivity.
Immunological Applications
Mastoparan 7 has shown promise as a mucosal adjuvant in vaccine development. A study demonstrated its effectiveness in enhancing immune responses against cocaine by promoting IgA antibody production in mucosal secretions . This application highlights its potential utility in developing vaccines for various infectious diseases and substance abuse disorders.
Case Study: Cocaine Vaccine Development
- Objective : To evaluate the efficacy of Mastoparan 7 as an adjuvant in a cocaine vaccine.
- Method : Mice were immunized with a hapten-carrier system incorporating Mastoparan 7.
- Results : Enhanced antibody responses were noted, leading to reduced cocaine-induced locomotion, suggesting protective effects against cocaine addiction.
Antimicrobial Applications
Mastoparan 7 exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial membranes, making it effective against multi-antibiotic resistant strains . This characteristic positions it as a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- Objective : To investigate the antimicrobial activity of Mastoparan 7 against resistant bacterial strains.
- Method : Various concentrations of Mastoparan 7 were tested against Escherichia coli O157:H7.
- Results : Significant membrane permeabilization and cell death were observed at low concentrations, demonstrating its potential as an alternative treatment for resistant infections.
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neurobiology | Activates G-proteins and PLC | Increases dendritic spine density and synaptic plasticity |
| Immunology | Enhances immune response as an adjuvant | Promotes IgA production; effective in cocaine vaccine |
| Antimicrobial | Disrupts bacterial membranes | Effective against multi-antibiotic resistant strains |
Mechanism of Action
Mastoparan 7 exerts its effects by interacting with cell membranes and activating G-protein-coupled receptors. It stimulates the G protein subunit Gα o/i, leading to the activation of downstream signaling pathways. This interaction results in various cellular responses, including mast cell degranulation, histamine release, and increased intracellular calcium levels. Mastoparan 7 also induces mitochondrial permeability and cytotoxicity in tumor cells .
Comparison with Similar Compounds
Key Properties of Mastoparan 7 :
- Molecular Formula: Not explicitly provided in evidence, but mastoparan (parent compound) is C₇₀H₁₃₁N₁₉O₁₅ (MW: 1478.91 g/mol) .
- Purity : 96.77%–99.49% (research-grade) .
- Mechanism : Activates Gi proteins and mimics G-protein-coupled receptor agonists .
- Applications : Studied for antiviral activity (broad-spectrum against enveloped viruses) and immune modulation .
- Clinical Status: No development reported; used exclusively in preclinical research .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Mastoparan 7 with mastoparan, its derivatives, and functionally related peptides:
Mechanistic Differences
Immune Modulation vs. Direct Activity :
- Mastoparan 7 and mastoparan rely on immune modulation (e.g., MC activation via MrgprB2) for efficacy against infections, whereas derivatives lacking this mechanism fail to control pathogens even with direct antibacterial activity .
- Mastoparan 7’s Gi protein activation distinguishes it from mastoparan, which primarily acts via pore formation and MC degranulation .
Antiviral Spectrum :
- Mastoparan 7 demonstrates activity against six families of enveloped viruses, likely due to enhanced lipid envelope disruption compared to mastoparan .
Biochemical Effects :
Research Findings and Limitations
- Mastoparan 7 in Infection Models: While mastoparan derivatives without MC activation fail to clear S.
Biological Activity
Mastoparan 7 (Mas-7) is a peptide derived from wasp venom, known for its ability to activate G-proteins and induce various biological effects. This article explores the biological activity of Mas-7, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Mastoparan 7 acts primarily as a direct activator of pertussis toxin-sensitive G proteins, particularly Gαo. Upon exposure to Mas-7, hippocampal neurons exhibit increased dendritic spine density and enhanced postsynaptic density protein clustering, indicating its role in synaptic plasticity and neuronal development . The activation of Gαo leads to a cascade of intracellular signaling events, including the activation of calcium-dependent kinases such as CaMKII and PKC, which are crucial for various cellular functions .
Calcium Signaling
Mas-7 has been shown to elevate intracellular calcium levels in neurons. In experiments with cultured hippocampal neurons, low doses of Mas-7 resulted in significant increases in calcium concentration over time. This elevation is crucial for activating downstream signaling pathways that influence neuronal function and health .
Biological Effects
Mastoparan 7 exhibits a range of biological activities across different cell types:
- Neuronal Effects : In hippocampal neurons, Mas-7 enhances dendritic spine formation and activates signaling pathways associated with synaptic plasticity .
- Erythrocyte Activation : Exposure to Mas-7 in human erythrocytes leads to increased ATP release, which is essential for various physiological processes. The kinetics of ATP release indicate that Mas-7 enhances ATP efflux while also influencing cell swelling and cAMP levels .
- Mast Cell Activation : Mas-7 serves as an adjuvant in vaccines by activating mast cells through the MRGPRX2 receptor. This activation results in the release of mediators like histamine and cytokines, enhancing immune responses .
Therapeutic Applications
The diverse biological activities of Mastoparan 7 have led to its exploration in various therapeutic contexts:
- Vaccine Adjuvant : Mas-7 has been used as an adjuvant in vaccines targeting cocaine addiction and peanut allergies. Its ability to enhance mucosal immunity makes it a promising candidate for improving vaccine efficacy against systemic anaphylaxis and other conditions .
- Antiviral Properties : Research indicates that peptides derived from mastoparan exhibit antiviral activity against herpes simplex virus (HSV-1). Specifically, certain mastoparan derivatives have shown significant inhibition of viral replication, suggesting potential applications in antiviral therapies .
Case Studies
- Hippocampal Neuron Study :
-
Cocaine Vaccine Development :
- Objective : To evaluate the efficacy of a cocaine vaccine using Mas-7 as an adjuvant.
- Findings : Mice receiving the vaccine with Mas-7 demonstrated reduced locomotor activity after cocaine administration compared to control groups.
- : The use of Mas-7 significantly enhanced the immune response against cocaine, indicating its potential in addiction therapies .
Data Summary
Q & A
Basic: How should researchers determine the optimal solubility and stability conditions for Mastoparan 7 in experimental buffers?
Answer:
Mastoparan 7 is water-soluble (up to 90 mg/mL) and should be stored at -20°C in a dry, sealed environment to maintain stability . For experimental buffers, conduct pre-experiment solubility tests using dynamic light scattering (DLS) to assess aggregation. Stability can be monitored via reversed-phase HPLC or circular dichroism (CD) spectroscopy under varying pH (6.0–8.0) and temperature conditions (4–37°C). Include negative controls (e.g., solvent-only samples) to distinguish peptide degradation from buffer effects .
Basic: What validated assays are recommended for quantifying Mastoparan 7's bioactivity in cell-based systems?
Answer:
Use G-protein activation assays, such as GTPγS binding assays, to measure Mastoparan 7's interaction with heterotrimeric Gi proteins . For cell-based systems, pair these with calcium flux measurements (via Fura-2 AM dye) or cAMP inhibition assays to quantify downstream effects. Validate results using Gi-specific inhibitors (e.g., pertussis toxin) and include dose-response curves (0.1–100 µM) to establish EC50 values. Ensure purity >98% (verified by HPLC) to exclude confounding contaminants .
Advanced: How can researchers resolve contradictory findings regarding Mastoparan 7's antimicrobial efficacy across bacterial models?
Answer:
Discrepancies often arise from strain-specific membrane lipid composition or experimental variables (e.g., concentration, exposure time). Address this by:
- Conducting comparative studies using isogenic bacterial strains with modified membrane charge or lipid profiles.
- Testing synergistic effects with antibiotics (e.g., β-lactams) at sub-MIC concentrations to identify combinatorial efficacy .
- Applying standardized broth microdilution assays (CLSI guidelines) across models and reporting raw data (e.g., OD600 curves, colony counts) for meta-analysis .
Advanced: What methodological considerations are critical when studying Mastoparan 7's dual roles in G-protein activation and membrane disruption?
Answer:
To differentiate these mechanisms:
- Use mutant cell lines lacking Gi-coupled receptors (e.g., CRISPR-edited HEK293 cells) to isolate membrane disruption effects.
- Employ surface plasmon resonance (SPR) to quantify peptide-lipid bilayer interactions.
- Combine patch-clamp electrophysiology (for membrane permeability) with FRET-based G-protein activation assays in parallel experiments .
- Normalize data to cell viability (via MTT assays) to account for cytotoxicity-driven artifacts .
Advanced: How to design dose-response studies that distinguish Mastoparan 7's specific G-protein effects from non-specific membrane interactions?
Answer:
- Titration gradients: Test a wide range (0.1–50 µM) to identify thresholds where membrane lysis dominates (typically >20 µM).
- Pharmacological controls: Co-administer mastoparan with membrane-stabilizing agents (e.g., cholesterol-loaded cyclodextrin) to suppress non-specific effects.
- Kinetic analysis: Compare early-phase signaling (e.g., cAMP reduction within 5–10 minutes) with late-phase cytotoxicity (24-hour viability assays) .
Basic: What statistical frameworks are recommended for analyzing Mastoparan 7's dose-dependent effects?
Answer:
Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC50/IC50 values. Report confidence intervals and p-values (α <0.05) for significance testing. For multi-experiment datasets, apply mixed-effects models to account for batch variability. Adhere to the "3 significant figures" rule for instrument-derived data to avoid overinterpretation .
Advanced: How can researchers ensure reproducibility when studying Mastoparan 7's intracellular signaling pathways?
Answer:
- Documentation: Publish full experimental protocols, including buffer compositions (e.g., Mg²⁺/Ca²⁺ concentrations) and cell passage numbers.
- Reagent validation: Use lot-controlled Mastoparan 7 with NMR/HPLC certificates and verify Gi protein expression via Western blot .
- Data sharing: Deposit raw flow cytometry, microscopy, or plate reader data in repositories like Figshare or Zenodo for independent validation .
Advanced: What strategies mitigate cytotoxicity in long-term studies of Mastoparan 7's therapeutic potential?
Answer:
- Pulsed exposure: Limit treatment durations (e.g., 1–2 hours) followed by washout phases.
- Nanoparticle encapsulation: Use liposomal delivery systems to reduce off-target membrane disruption.
- Structure-activity relationship (SAR) studies: Modify Mastoparan 7's cationic residues (e.g., Lys → Arg substitutions) to enhance selectivity for microbial membranes over mammalian cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
